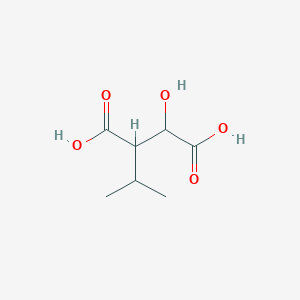

2-Hydroxy-3-isopropylsuccinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalic acid, is a dicarboxylic acid with the molecular formula C7H12O5. It is a derivative of succinic acid, featuring a hydroxyl group and an isopropyl group attached to the carbon backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-isopropylsuccinic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3-isopropylsuccinic acid using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-3-isopropylsuccinic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The carboxyl groups can be reduced to form alcohols or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Biochemical Significance

Metabolic Role:

2-Hydroxy-3-isopropylsuccinic acid is primarily involved in the metabolism of branched-chain amino acids such as leucine. It acts as an intermediate in the catabolism of these amino acids, which is crucial for energy production and metabolic regulation. Its presence has been noted in various metabolic disorders, indicating its importance in clinical diagnostics.

Case Study:

Research has shown that elevated levels of this compound can be indicative of certain metabolic conditions, such as maple syrup urine disease and other branched-chain amino acid disorders. For instance, a study highlighted the detection of this compound in urine samples from patients with lactic acidosis and ketoacidosis, suggesting its utility as a biomarker for these conditions .

Therapeutic Potential

Pharmaceutical Applications:

The compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may have protective effects against certain types of cellular stress and could play a role in developing treatments for metabolic disorders.

Research Insights:

A study published in the Journal of Analytical Toxicology explored the simultaneous analysis of this compound alongside other metabolites using advanced chromatographic techniques. This research underscores the compound's relevance in clinical toxicology and metabolic profiling .

Analytical Techniques

Chiral Resolution:

The chiral nature of this compound makes it a candidate for studies involving chiral resolution techniques. Research has demonstrated effective methods for separating its enantiomers using capillary electrophoresis with cyclodextrin derivatives, enhancing its application in pharmaceutical formulations .

Metabolomic Studies:

Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze this compound within biological samples. This technique allows for the precise quantification of metabolites in various biological fluids, facilitating research into metabolic pathways and disease states .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-isopropylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

Succinic acid: A simpler dicarboxylic acid without the hydroxyl and isopropyl groups.

Malic acid: Contains a hydroxyl group but lacks the isopropyl group.

Citric acid: A tricarboxylic acid with different functional groups and structural properties.

Uniqueness

2-Hydroxy-3-isopropylsuccinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Propiedades

Número CAS |

16048-89-8 |

|---|---|

Fórmula molecular |

C7H12O5 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |

Clave InChI |

RNQHMTFBUSSBJQ-CRCLSJGQSA-N |

SMILES |

CC(C)C(C(C(=O)O)O)C(=O)O |

SMILES isomérico |

CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O |

SMILES canónico |

CC(C)C(C(C(=O)O)O)C(=O)O |

Descripción física |

Solid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.